1,4-Dioxane-2,3-diol, cis-

Stereochemistry Conformational Analysis NMR Spectroscopy

1,4-Dioxane-2,3-diol, cis- (CAS 67907-43-1) is a stereochemically pure building block. Its defined (2R,3S) configuration is critical for chiral ligand design and NMDA receptor antagonist research. Sourcing the generic mixture (CAS 4845-50-5) risks experimental failure. Ensure reproducibility and advance SAR studies by procuring the correct isomer.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 67907-43-1
Cat. No. B15180737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxane-2,3-diol, cis-
CAS67907-43-1
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1COC(C(O1)O)O
InChIInChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+
InChIKeyYLVACWCCJCZITJ-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 1,4-Dioxane-2,3-diol, cis- (CAS 67907-43-1) for Stereospecific Research


1,4-Dioxane-2,3-diol, cis- (CAS 67907-43-1) is a chiral, six-membered heterocyclic diol with defined stereochemistry, specifically the (2R,3S)-1,4-dioxane-2,3-diol enantiomer [1]. It serves as a stereochemically pure building block for organic synthesis and medicinal chemistry. This compound is distinct from its trans isomer (CAS 4845-50-5, also used generically for the racemic mixture) and other non-stereochemically defined analogs [2]. Its value in procurement lies in its defined three-dimensional arrangement of hydroxyl groups, which is critical for applications requiring precise molecular recognition, such as chiral ligand design, enantioselective catalysis, and the synthesis of stereochemically complex pharmaceuticals [3].

Technical Rationale: Why 1,4-Dioxane-2,3-diol, cis- Cannot Be Substituted with Generic 1,4-Dioxane-2,3-diol


Substituting 1,4-Dioxane-2,3-diol, cis- (CAS 67907-43-1) with generic, non-stereochemically defined 1,4-dioxane-2,3-diol (CAS 4845-50-5) or its trans isomer introduces significant risk of experimental failure and irreproducible results. The generic CAS 4845-50-5 is a racemic mixture or unspecified stereoisomer, while the trans isomer is a distinct diastereomer with different physical properties, solubility, and biological activity [1]. In stereospecific applications, such as the development of NMDA receptor antagonists, the chiral configuration is directly linked to biological activity and receptor binding, meaning the wrong stereoisomer may be completely inactive or even exhibit off-target effects [2]. Procurement of the incorrect form can lead to wasted resources, invalidated structure-activity relationship (SAR) studies, and failed reactions in asymmetric synthesis [3].

Quantitative Differentiation: 1,4-Dioxane-2,3-diol, cis- vs. Comparators


Stereochemical Stability: Cis Configuration Favored in Methyl-Substituted Derivatives

The cis configuration of the hydroxyl substituents becomes more stable relative to the trans configuration upon introduction of a methyl group at the 2-position [1]. This was determined through 13C NMR spectroscopy and chemical equilibration studies [1].

Stereochemistry Conformational Analysis NMR Spectroscopy

Conformational Analysis: Predominant Axial Hydroxyl Group Orientation in the Parent System

For the parent 1,4-dioxane-2,3-diol compound (the racemic mixture from which the cis isomer is derived), the hydroxyl groups are predominantly in the axial orientation [1]. This axial preference influences the molecule's hydrogen bonding network and overall three-dimensional shape, which directly impacts its reactivity and interaction with biological targets.

Conformational Analysis NMR Spectroscopy 1,4-Dioxane

Procurement Purity: Commercially Available 1,4-Dioxane-2,3-diol (cis- and trans-mixture) Specifications

Commercially available 1,4-dioxane-2,3-diol (CAS 4845-50-5), which is a mixture of cis and trans isomers, is supplied with a minimum purity of 96.0% as determined by Gas Chromatography (GC) [1]. Another source lists a purity of 98% . The cis-specific isomer (CAS 67907-43-1) is typically offered at a lower purity of 95% .

Organic Synthesis Reagent Purity Pharmaceutical Intermediate

Predicted Physicochemical Properties: logP and Water Solubility of the Cis Isomer

The predicted logP for 1,4-dioxane-2,3-diol, cis- is -0.84, with an estimated water solubility of 523,500 mg/L at 25°C [1]. This high water solubility and low logP indicate a highly hydrophilic molecule, which is a key differentiator from more lipophilic dioxane derivatives.

Physicochemical Properties ADME Prediction Drug Discovery

High-Impact Application Scenarios for 1,4-Dioxane-2,3-diol, cis-


Stereospecific Synthesis of Chiral NMDA Receptor Antagonists

The defined cis stereochemistry of 1,4-dioxane-2,3-diol, cis- is essential for synthesizing chiral 1,4-dioxane ligands that act as potent NMDA receptor antagonists. Research has demonstrated that the specific three-dimensional arrangement of these ligands is directly linked to their antiproliferative and cytotoxic effects in MCF-7 and SKBR3 breast cancer cell lines [1]. Procurement of the correct stereoisomer is non-negotiable for replicating these biological results and advancing structure-activity relationship (SAR) studies.

Development of Stereochemically Defined Building Blocks for Asymmetric Catalysis

The cis-1,4-dioxane-2,3-diol scaffold serves as a foundational chiral building block. The finding that methyl substitution at the 2-position stabilizes the cis configuration provides a rational basis for designing more robust, conformationally biased ligands for asymmetric catalysis [2]. The predominant axial orientation of the hydroxyl groups in the parent system further dictates the spatial presentation of coordinating atoms, making it a predictable and tunable core for catalyst design.

Pharmaceutical Intermediate for Stereospecific Drug Synthesis

As a chiral diol, 1,4-dioxane-2,3-diol, cis- is a key intermediate in the synthesis of heterocyclic nitrogen-containing compounds, including pyrazines, which are common motifs in pharmaceuticals [3]. The compound's high predicted water solubility (logP -0.84, solubility 523,500 mg/L) [4] is advantageous for downstream aqueous-phase reactions and can simplify purification processes compared to more lipophilic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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